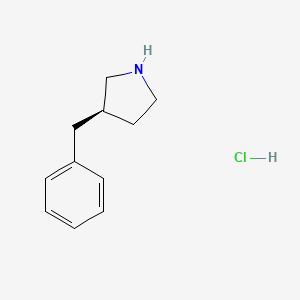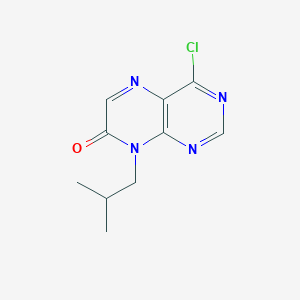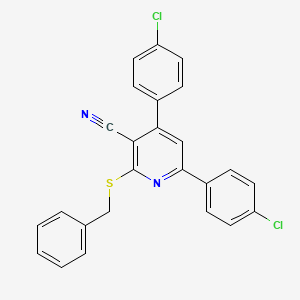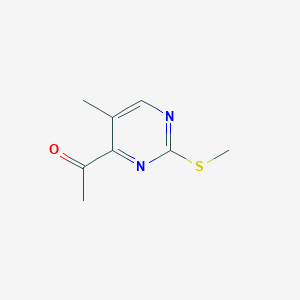
1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone is an organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a methyl group and a methylthio group attached to the pyrimidine ring, along with an ethanone group. It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its ring(s).
Preparation Methods
The synthesis of 1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthio-4,5-dichloropyrimidine with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylthio group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar compounds to 1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone include:
- 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
- 4-Chloro-2-(methylthio)pyrimidin-5-ylmethanol
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific arrangement of the methyl and methylthio groups on the pyrimidine ring, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(5-methyl-2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2OS/c1-5-4-9-8(12-3)10-7(5)6(2)11/h4H,1-3H3 |
InChI Key |
KTRNQLBSDFRFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
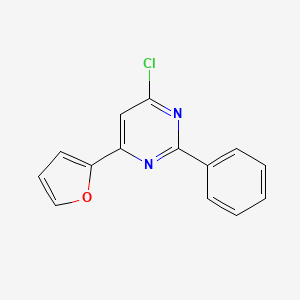

![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)
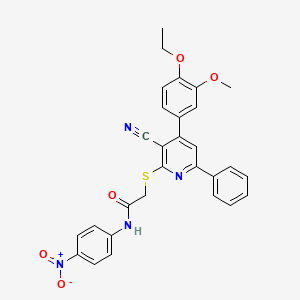
![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)


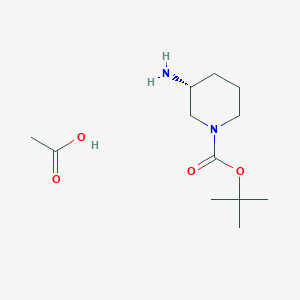
![N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide](/img/structure/B11774759.png)
